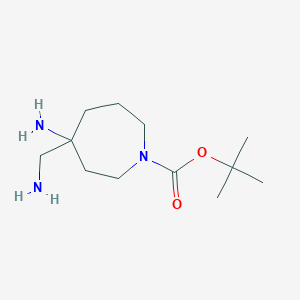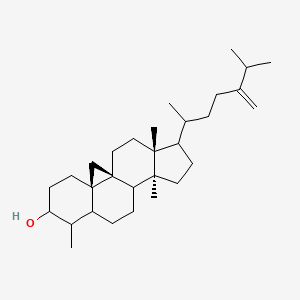
9,19-Cyclo-5alpha,9beta-ergost-24(28)-en-3beta-ol, 4alpha,14-dimethyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Cycloeucalenol is a natural organic compound with the chemical formula C30H50O . It is a colorless to yellowish viscous liquid with a peculiar odor. Cycloeucalenol is found in various plants, such as eucalyptus and rosewood. It exhibits a range of biological activities, including antibacterial, anti-inflammatory, antioxidant, and anti-tumor properties .
Vorbereitungsmethoden
Cycloeucalenol can be extracted from plants or synthesized chemically.
Extraction from Plants: The extraction process typically involves distillation, extraction, and condensation.
Chemical Synthesis: Chemical synthesis methods include the use of specific reagents and catalysts to produce Cycloeucalenol.
Analyse Chemischer Reaktionen
Cycloeucalenol undergoes various chemical reactions, including:
Oxidation: Cycloeucalenol can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert Cycloeucalenol into other compounds with different functional groups.
Substitution: Substitution reactions involve replacing one functional group in Cycloeucalenol with another.
A notable reaction is the conversion of Cycloeucalenol to obtusifoliol by cycloeucalenol cycloisomerase, which opens the cyclopropane ring and forms an 8(9) double bond .
Wissenschaftliche Forschungsanwendungen
Cycloeucalenol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various chemical compounds.
Biology: Studied for its role in plant sterol biosynthesis and its effects on cellular processes.
Wirkmechanismus
Cycloeucalenol exerts its effects through various molecular targets and pathways. In plants, it is involved in the biosynthesis of sterols, acting as a precursor for the formation of other sterols like obtusifoliol. The enzyme cycloeucalenol cycloisomerase catalyzes the conversion of Cycloeucalenol to obtusifoliol by opening the cyclopropane ring . This process is crucial for the synthesis of plant sterols, which play essential roles in cellular functions and signaling .
Vergleich Mit ähnlichen Verbindungen
Cycloeucalenol is a cycloartane triterpene, and it can be compared with other similar compounds such as:
Cycloartenol: Another cycloartane triterpene involved in sterol biosynthesis.
Obtusifoliol: A product of Cycloeucalenol conversion, involved in plant sterol synthesis.
Lanosterol: A precursor in the biosynthesis of cholesterol and other sterols in animals and fungi.
Cycloeucalenol is unique due to its specific role in the biosynthesis of plant sterols and its biological activities .
Eigenschaften
Molekularformel |
C30H50O |
|---|---|
Molekulargewicht |
426.7 g/mol |
IUPAC-Name |
(1S,3R,12S,16R)-7,12,16-trimethyl-15-(6-methyl-5-methylideneheptan-2-yl)pentacyclo[9.7.0.01,3.03,8.012,16]octadecan-6-ol |
InChI |
InChI=1S/C30H50O/c1-19(2)20(3)8-9-21(4)23-12-14-28(7)26-11-10-24-22(5)25(31)13-15-29(24)18-30(26,29)17-16-27(23,28)6/h19,21-26,31H,3,8-18H2,1-2,4-7H3/t21?,22?,23?,24?,25?,26?,27-,28+,29-,30+/m1/s1 |
InChI-Schlüssel |
HUNLTIZKNQDZEI-PCGLKXPPSA-N |
Isomerische SMILES |
CC1C2CCC3[C@@]4(CCC([C@]4(CC[C@@]35[C@@]2(C5)CCC1O)C)C(C)CCC(=C)C(C)C)C |
Kanonische SMILES |
CC1C2CCC3C4(CCC(C4(CCC35C2(C5)CCC1O)C)C(C)CCC(=C)C(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Disodium;2-[4-[[3-hydroxy-1-(2-methoxyanilino)-1-oxobut-2-en-2-yl]diazenyl]-3-sulfonatophenyl]-6-methyl-1,3-benzothiazole-7-sulfonate](/img/structure/B14786183.png)
![(1R,3R,5R)-2-azabicyclo[3.2.0]heptane-3-carboxylic acid](/img/structure/B14786184.png)
![N-methyl-2-[[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-2-yl]amino]acetamide](/img/structure/B14786186.png)
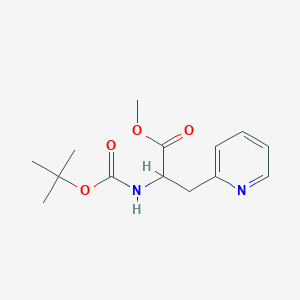

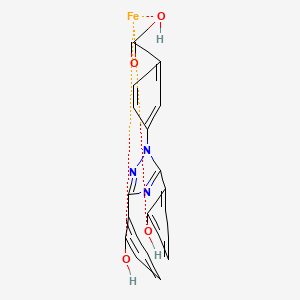


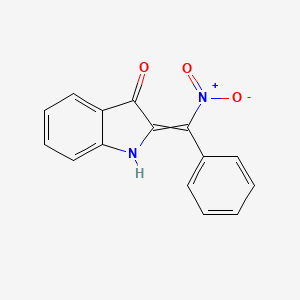
![2-[[(10R,13R)-17-(5-ethyl-6-methylhepta-3,6-dien-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14786222.png)
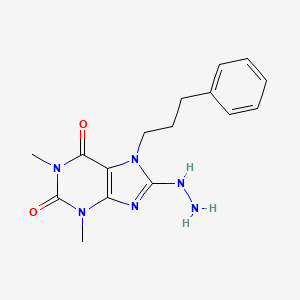
![[(2s,3r,4s,5r)-2-Acetoxy-4-benzyloxy-5-(benzyloxymethyl)-5-vinyl-tetrahydrofuran-3-yl]acetate](/img/structure/B14786243.png)
